Glycyl-leucyl-glycyl-glycine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
7325-21-5 |
|---|---|
Molecular Formula |
C12H22N4O5 |
Molecular Weight |
302.33 g/mol |
IUPAC Name |
2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C12H22N4O5/c1-7(2)3-8(16-9(17)4-13)12(21)15-5-10(18)14-6-11(19)20/h7-8H,3-6,13H2,1-2H3,(H,14,18)(H,15,21)(H,16,17)(H,19,20)/t8-/m0/s1 |
InChI Key |
OTEWWRBKGONZBW-QMMMGPOBSA-N |
SMILES |
CC(C)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)CN |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)CN |
Other CAS No. |
7325-21-5 |
sequence |
GLGG |
Synonyms |
GLGG Gly-Leu-Gly-Gly glycyl-leucyl-glycyl-glycine |
Origin of Product |
United States |
Structural Characterization and Conformational Analysis of Glycyl Leucyl Glycyl Glycine
Spectroscopic Techniques for Secondary Structure Elucidation
Spectroscopic techniques are paramount for investigating the conformational preferences of peptides in solution. These methods provide insights into the secondary structure elements, such as turns, helices, and sheets, that the peptide chain may adopt.
Circular Dichroism (CD) Spectroscopy for Conformational Insight
Circular Dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides and proteins in solution. It measures the differential absorption of left and right circularly polarized light by chiral molecules. The resulting CD spectrum in the far-UV region (typically 190–250 nm) is sensitive to the peptide backbone conformation. Different secondary structures, like α-helices, β-sheets, and β-turns, exhibit distinct characteristic spectra.
While specific experimental CD spectral data for the unprotected Glycyl-leucyl-glycyl-glycine in solution is not widely available in published literature, theoretical and conformational studies on a closely related N- and C-terminally protected analogue, Boc-Gly-Leu-Gly-Gly-NMe, provide significant insight. psu.edunih.govrsc.orgtandfonline.com These studies, motivated by the peptide's presence in elastin, consistently identify the most stable conformer as one containing a type II β-turn. psu.edunih.gov This structure is stabilized by a hydrogen bond between the carbonyl group of the first glycine (B1666218) residue (Gly1) and the amide proton of the fourth residue (Gly4). nih.govrsc.org Peptides dominated by a type II β-turn conformation typically show a characteristic CD spectrum with a negative band near 225-230 nm and a positive band near 205 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the three-dimensional structure of peptides in solution at atomic resolution. By analyzing parameters such as chemical shifts, nuclear Overhauser effects (NOEs), and scalar coupling constants, one can deduce dihedral angle restraints and interproton distances to build a detailed structural model.
Although a complete, assigned experimental NMR dataset for this compound is not readily found in the scientific literature, extensive conformational analysis and molecular dynamics (MD) simulations have been performed on its protected analogue, Boc-Gly-Leu-Gly-Gly-NMe. psu.edunih.govtandfonline.com These computational studies provide a detailed picture of its likely solution conformation.
The dominant conformation is characterized by a type II β-turn, with the leucine (B10760876) residue occupying the third position of the turn. nih.govrsc.org The analysis focused on the dynamics of key local and global parameters, including the torsion angles of the leucine residue, which are critical for defining the peptide's backbone motion. psu.edu The identified librational motions of the peptide unit within the β-turn and fluctuations of the -Gly-Gly- segment suggest a dynamic structure that could be a source of molecular entropy, a key factor in the elasticity of elastin. psu.edunih.gov
Table 1: Investigated Torsion Angles in Conformational Analysis of Boc-Gly-Leu-Gly-Gly-NMe This table is based on parameters studied in molecular dynamics simulations of the protected peptide analogue.
| Parameter | Residue | Description | Significance |
| φ2 | Leucine | Dihedral angle (C'-N-Cα-C') | Defines backbone conformation |
| ψ2 | Leucine | Dihedral angle (N-Cα-C'-N) | Defines backbone conformation |
| χ1 | Leucine | Side-chain dihedral angle (N-Cα-Cβ-Cγ) | Determines side-chain orientation |
| χ2 | Leucine | Side-chain dihedral angle (Cα-Cβ-Cγ-Cδ1) | Determines side-chain orientation |
Source: psu.edu
Fourier Transform Infrared (FTIR) Spectroscopy in Peptide Conformational Studies
Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules. In peptide analysis, the amide I (1600–1700 cm⁻¹, mainly C=O stretching) and amide II (1500–1600 cm⁻¹, N-H bending and C-N stretching) bands are particularly sensitive to the secondary structure and hydrogen bonding patterns. The frequency of the amide I band can distinguish between α-helices, β-sheets, and random coils.
Specific FTIR spectra for this compound are not extensively documented. However, the conformational studies on the protected analogue Boc-Gly-Leu-Gly-Gly-NMe have theoretically verified the presence of key hydrogen bonds that define its structure. rsc.orgtandfonline.com The most significant of these is the intramolecular hydrogen bond of the C₁₀ type (a ten-membered ring), [Gly1]C=O···HN[Gly4], which is the hallmark of a β-turn. nih.govrsc.org The presence of this stable hydrogen bond would be expected to produce a distinct signal in the amide I region of an experimental FTIR spectrum, differentiating it from an unfolded or random coil conformation.
X-ray Crystallography for Solid-State Conformation
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. It provides accurate coordinates of atoms, from which bond lengths, bond angles, and dihedral angles can be calculated.
Crystal Structure Determination of Leucylglycylglycylglycine
A comprehensive search of publicly available crystallographic databases indicates that the crystal structure of the specific tetrapeptide this compound has not been determined or reported. While crystal structures for isomers and related peptides, such as L-leucylglycylglycine and DL-leucyl-glycyl-glycine, exist, the data for the title compound is not available. nih.govguidechem.com Therefore, details of its solid-state packing, unit cell dimensions, and space group cannot be provided.
Analysis of Peptide Backbone Dihedral Angles and Nonplanarity
The conformation of a peptide backbone is defined by a set of torsion angles (or dihedral angles) for each amino acid residue: phi (φ), psi (ψ), and omega (ω). biorxiv.org The planarity of the peptide bond itself is described by the ω angle, which is typically close to 180° (trans) due to its partial double-bond character. biorxiv.org
Without an experimental crystal structure for this compound, a definitive analysis of its solid-state dihedral angles and peptide bond planarity is not possible. However, valuable information can be drawn from the theoretical conformational analyses of its protected analogue, Boc-Gly-Leu-Gly-Gly-NMe. rsc.orgtandfonline.com These studies have established that the lowest energy conformer adopts a type II β-turn. nih.gov The typical dihedral angles for the central residues (i+1 and i+2) of a type II β-turn are approximately:
Residue i+1 (Leucine in this case): φ ≈ -60°, ψ ≈ 120°
Residue i+2 (Glycine in this case): φ ≈ 80°, ψ ≈ 0°
The presence of a glycine at the i+2 position is highly favorable for a type II turn, as its lack of a side chain allows it to readily adopt the required positive φ angle, a region of the Ramachandran plot that is generally disallowed for other L-amino acids. biorxiv.org
While the peptide bond (ω) is generally planar, significant deviations can occur. This nonplanarity is a feature of protein structure, though large deviations are energetically costly. biorxiv.org An analysis of the specific nonplanarity of the peptide bonds in this compound would require experimental data from high-resolution X-ray crystallography.
Factors Influencing Tetrapeptide Conformations
The three-dimensional structure of a tetrapeptide like this compound is not static but exists as an ensemble of conformations in equilibrium. The preferred conformation is dictated by a delicate balance of several influencing factors, from the fundamental primary sequence to subtle intramolecular forces.
Role of Amino Acid Sequence and Stereochemistry
The position of an amino acid within the peptide chain significantly impacts its chemical properties and, by extension, the peptide's structure. For instance, studies on racemization have shown that the rate at which an amino acid like L-leucine epimerizes is dependent on its neighboring residues. vulcanchem.com The leucine in the tetrapeptide glycyl-L-leucylglycylglycine racemizes at a different rate than in L-prolyl-L-leucylglycylglycine, demonstrating that the sequence directly affects the stability and chemical behavior of a specific residue within the chain. vulcanchem.com
Stereochemistry plays a critical role in defining the accessible conformational space. The substitution of a naturally occurring L-amino acid with its D-enantiomer can dramatically alter the peptide's secondary structure. Molecular dynamics simulations of p53(15–29) peptide analogues revealed that D-peptide versions predominantly adopt a left-handed helical conformation, in stark contrast to the right-handed helices favored by the L-peptides. plos.org Reversing the sequence (e.g., from WT to R) also increases helical propensity, but the combination of sequence reversal and stereochemical inversion (retro-inverso peptides) results in side-chain orientations that are severely compromised in their ability to mimic the parent L-peptide. plos.org
Nuclear Magnetic Resonance (NMR) studies on linear tripeptidyl diastereoisomers, such as Leu-Gly-Gly and D-Leu-Gly-Gly, have shown that while the 13C spectra can be very similar or identical, subtle differences do arise. ebi.ac.uk This suggests that even in flexible, linear peptides, the chirality of a single residue influences the time-averaged conformational state, although the differences may be less pronounced than in conformationally constrained cyclic peptides. ebi.ac.uk
| Peptide Diastereoisomer Pair | Observation | Implication on Conformation |
| Leu-Gly-Gly / D-Leu-Gly-Gly | 13C NMR spectra are very similar at various pH levels. ebi.ac.uk | In flexible linear peptides, the conformational differences due to single residue chirality are subtle compared to constrained cyclic systems. ebi.ac.uk |
| p53 L-peptide / p53 D-peptide | L-peptides form right-handed helices; D-peptides form left-handed helices. plos.org | Stereochemistry dictates the handedness of helical structures. plos.org |
| p53 WT sequence / p53 Reversed sequence | Reversed sequence peptides (both L and D) show greater helical propensity. plos.org | Amino acid sequence directly influences the stability of secondary structures like helices. plos.org |
Impact of Terminal and Side Chain Modifications on Conformation
Chemical modifications at the N-terminus, C-terminus, or on the amino acid side chains provide a powerful tool for influencing and stabilizing specific peptide conformations. These modifications can alter charge, steric bulk, and the potential for intramolecular interactions.
N-terminal protecting groups, often used in peptide synthesis, can have a notable influence on the final solid-state conformation. A comparative study of tetrapeptide amides revealed that the choice of an N-terminal protecting group (such as Z- or 4-Br-C6H4CO-) impacts the resulting β-turn conformation. uzh.ch For example, two molecules, (S,R,R)-12 and (S,R,R)-13, differing only in their N-terminal group, were found to adopt different consecutive β-turns, leading to distinct 310-helical or mixed type I/III turn structures. uzh.ch
C-terminal modifications, such as amidation, are frequently employed to enhance biological activity. This modification neutralizes the negative charge of the carboxylate group, which can reduce solubility but also alter the peptide's conformational preferences by removing hydrogen bonds at the terminus and potentially stabilizing turn structures. researchgate.net This strategy has been successfully applied to peptides like Leu-enkephalin. researchgate.net
Side chain modifications, particularly those that create covalent cross-links ("stapling"), are a robust strategy for stabilizing specific secondary structures, most commonly α-helices. pitt.edu This involves introducing unnatural amino acids with reactive side chains that can be linked together, forcing the peptide into a desired fold. pitt.edu This pre-organization can reduce the entropic penalty of folding upon binding to a target. pitt.edu Even without cross-linking, the nature of the side chains themselves is critical. Studies on protected tetrapeptides of the sequence Ac-Gly-Gly-Xxx-Ala-NH2, where Xxx represents each of the 20 canonical amino acids, show that the side chain at position 3 dictates the local conformational preferences and the response of the peptide to environmental changes like pressure. d-nb.info
| Modification Type | Example | Effect on Conformation | Research Finding |
| N-Terminal Protection | Z- group vs. 4-Br-C6H4CO- group on a tetrapeptide amide. uzh.ch | Influences the type of β-turns adopted in the solid state. uzh.ch | The change from one protecting group to another altered the peptide backbone from a type III/type I β-turn to two consecutive type III β-turns. uzh.ch |
| C-Terminal Modification | Amidation of the C-terminus (e.g., in Leu-enkephalin). researchgate.net | Neutralizes charge, can change hydrogen bonding patterns and conformation. researchgate.net | Can enhance proteolytic stability and receptor specificity by stabilizing a bioactive conformation. researchgate.net |
| Side Chain Cross-linking | Hydrocarbon-stapling via ring-closing metathesis. pitt.edu | Stabilizes α-helical structures by introducing a covalent brace. pitt.edu | Increases α-helix stability, leading to effective mimics of protein-protein interaction sites. pitt.edu |
| Side Chain Variation | Ac-Gly-Gly-Xxx-Ala-NH2 (Xxx = any of 20 amino acids). d-nb.info | The side chain of residue Xxx determines local structure and response to pressure. d-nb.info | Pressure coefficients of chemical shifts are dependent on the type of amino acid at the variable position. d-nb.info |
Conformational Dynamics and Flexibility Studies of Tetrapeptides
Tetrapeptides are not rigid entities but exhibit considerable conformational dynamics and flexibility. This flexibility is not random; it is influenced by the amino acid sequence and can be critical for biological function. nih.gov Molecular dynamics simulations are a key tool for studying these dynamic properties. nih.govresearchgate.net
A significant aspect of peptide dynamics is the cis-trans isomerization of the amide bonds. While the trans conformation is strongly favored in most protein structures, the 12-membered ring strain in cyclic tetrapeptides lowers the energy barrier for isomerization, leading to a notable population of cis-amide bonds. rsc.orgnih.gov This cis-trans isomerization contributes to the conformational heterogeneity observed in solution, allowing the peptide to access multiple conformational states. rsc.org
The flexibility of the peptide backbone has been shown to correlate with biological activity. Studies on a series of tetrapeptides derived from fetoplacental proteins demonstrated that peptides with a more rigid backbone exhibited specific biological effects, while increased backbone flexibility was correlated with decreased activity. nih.govresearchgate.net This suggests that a certain degree of pre-organization or conformational rigidity is necessary for effective receptor binding. The flexibility of the backbone is dependent not only on its length but also on the presence of functional groups in the side chains that can form intramolecular interactions, thereby stiffening the structure. nih.gov
| Peptide Characteristic | Observation | Implication |
| Backbone Flexibility | Increased backbone flexibility in certain tetrapeptides correlated with decreased biological activity. nih.gov | A rigid conformation is often required for specific biological function and receptor recognition. nih.govresearchgate.net |
| Amide Bond Isomerization | Cyclic tetrapeptides show a significant population of cis-amide bonds due to ring strain. rsc.orgnih.gov | Contributes to conformational heterogeneity and allows the peptide to explore a wider range of shapes. rsc.org |
| Intramolecular Interactions | The presence of reactive functional groups in side chains can reduce backbone flexibility. nih.gov | Side chains can form stabilizing intramolecular interactions that rigidify the peptide backbone. nih.gov |
| Conformational Mobility | The mobility of individual amino acid residues depends on both their intrinsic properties and their interactions within the peptide. nih.gov | The dynamic behavior of a residue is context-dependent, influenced by the overall peptide structure and environment. nih.gov |
Biological and Biochemical Interactions of Glycyl Leucyl Glycyl Glycine
Enzymatic Hydrolysis and Degradation Pathways
The breakdown of peptides in biological systems is a highly regulated process carried out by a class of enzymes known as peptidases or proteases. These enzymes cleave the peptide bonds that link amino acids together. The degradation of Glycyl-l-leucyl-glycyl-glycine is expected to proceed via pathways common to other short-chain peptides, primarily involving hydrolysis at the intestinal brush border and within cells.
Peptidases are broadly classified as exopeptidases, which cleave peptide bonds from the ends of a peptide chain, and endopeptidases, which cleave internal bonds. d-nb.info The hydrolysis of Glycyl-l-leucyl-glycyl-glycine can be initiated by either type. For instance, an endopeptidase could cleave the internal Leu-Gly bond, yielding two dipeptides: Gly-Leu and Gly-Gly. Alternatively, an aminopeptidase (B13392206) could sequentially remove amino acids from the N-terminus.
The kinetics of hydrolysis often follow the Michaelis-Menten model, characterized by two key parameters:
K_m (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of its maximum. It is an inverse measure of the enzyme's affinity for the substrate.
k_cat (turnover number): Represents the maximum number of substrate molecules converted to product per enzyme molecule per second.
Studies on similar peptides show that the nature of the N-terminal amino acid can significantly influence susceptibility to hydrolysis. A lower polarity or hydrophobic nature at the N-terminus, such as the glycine (B1666218) in this tetrapeptide's case, is often associated with hydrolysis predominating over transport via peptide transporters like PEPT1. d-nb.info The rate of hydrolysis can be significantly affected by the C-terminal structure as well; for example, the hydrolysis rate for a peptide acid can be much higher than for its corresponding peptide amide. xmu.edu.cn
Several peptidases are involved in the breakdown of oligopeptides. In the context of Glycyl-l-leucyl-glycyl-glycine, its degradation pathway likely involves a series of enzymatic actions.
Brush Border Peptidases: The surface of intestinal epithelial cells is rich in peptidases that digest oligopeptides. Studies on the tetrapeptide Leu-Pro-Gly-Gly have shown that it is hydrolyzed by dipeptidyl aminopeptidase IV, an enzyme localized to the brush border membrane, which cleaves it into two dipeptides (Leu-Pro and Gly-Gly). nih.govscispace.com It is plausible that a similar mechanism exists for Glycyl-l-leucyl-glycyl-glycine, where a brush border endopeptidase or dipeptidyl peptidase could cleave it into Gly-Leu and Gly-Gly. These resulting dipeptides would then be substrates for other dipeptidases.
Aminopeptidase N (APN): This is a major brush border enzyme with broad specificity, cleaving N-terminal amino acids from peptides. asm.orgnih.gov However, its activity on peptides with N-terminal glycine can be lower compared to other amino acids like lysine. asm.org APN could sequentially hydrolyze Glycyl-l-leucyl-glycyl-glycine, releasing glycine first, followed by leucine (B10760876).
Tripeptide Aminopeptidase: This cytosolic enzyme specifically removes the N-terminal residue from tripeptides. wikipedia.org While it would not act directly on the initial tetrapeptide, it would be crucial for the subsequent breakdown of the tripeptide fragment, Leucyl-glycyl-glycine, that would result from the initial removal of the N-terminal glycine by another peptidase. Leucyl-glycyl-glycine is a known substrate for tripeptide aminopeptidase. cymitquimica.com
The coordinated action of these enzymes ensures the complete breakdown of the tetrapeptide into its constituent amino acids, which can then be used by the cell.
Table 1: Potential Peptidases in the Degradation of Glycyl-leucyl-glycyl-glycine and its Fragments
| Enzyme | Location | Potential Action | Substrate Fragment |
|---|---|---|---|
| Dipeptidyl Peptidase IV (or similar) | Intestinal Brush Border | Cleavage into two dipeptides | Glycyl-l-leucyl-glycyl-glycine |
| Aminopeptidase N (APN) | Intestinal Brush Border | Sequential removal of N-terminal amino acids | Glycyl-l-leucyl-glycyl-glycine |
| Tripeptide Aminopeptidase | Cytosol | Removal of N-terminal Leucine | Leucyl-glycyl-glycine |
| Dipeptidases | Cytosol / Brush Border | Cleavage of dipeptides into amino acids | Glycyl-leucine, Glycyl-glycine |
The susceptibility of peptides to rapid degradation by proteases is a significant challenge in the development of peptide-based therapeutics. Several strategies have been developed to enhance peptide stability and resistance to proteolysis. While Glycyl-l-leucyl-glycyl-glycine is a naturally occurring sequence, these principles illustrate how its stability could be modified:
Incorporation of D-Amino Acids: Proteases are highly stereospecific and typically recognize only L-amino acids, the form found in most natural proteins. Replacing one or more L-amino acids with their D-isomers can render the peptide resistant to cleavage.
Peptide Cyclization: Cyclizing the peptide chain, either through a head-to-tail linkage or by forming a bridge between amino acid side chains, can conformationally constrain the peptide, making it a poor substrate for many proteases.
N- and C-Terminal Modifications: Capping the N-terminus (e.g., with an acetyl group) or the C-terminus (e.g., by amidation) can block the action of exopeptidases like aminopeptidases and carboxypeptidases. nih.gov
Use of Non-natural Amino Acids or Modified Peptide Bonds: Introducing amino acids not typically found in proteins or altering the peptide bond itself (e.g., creating a reduced amide bond) can also confer resistance to enzymatic hydrolysis. nih.gov
These modifications are designed to disrupt the recognition and binding of the peptide by the active site of proteases, thereby increasing its biological half-life. nih.gov
Cellular Uptake and Transport Mechanisms for Oligopeptides
The absorption of small peptides resulting from protein digestion is a critical nutritional process. This transport is primarily mediated by specific carrier proteins in the cell membrane. The evidence strongly suggests that while di- and tripeptides are readily transported into intestinal cells, larger peptides like tetrapeptides face a different fate. cambridge.org
Most studies indicate that tetrapeptides require hydrolysis by brush-border peptidases before their constituent amino acids and smaller peptide fragments can be absorbed. cambridge.org The resulting di- and tripeptides are then transported into the enterocyte by the peptide transporter 1 (PepT1), a member of the solute carrier (SLC) family. ontosight.ai This transporter is a high-capacity, low-affinity system that cotransports peptides with protons (H+).
However, some studies suggest that limited transport of intact tetrapeptides may occur. Research using Caco-2 cell monolayers, a model for the human intestinal epithelium, has shown that some tetrapeptides can be transported across the cell layer. The permeability of these tetrapeptides is highly dependent on their terminal amino acid residues. nih.gov Notably, tetrapeptides with a nonpolar, hydrophobic N-terminal amino acid, such as Leucine, exhibit the highest permeability. nih.gov This suggests that while Glycyl-l-leucyl-glycyl-glycine's N-terminal glycine might not be optimal for direct transport, the presence of leucine at the second position could influence its interaction with the membrane or transporters. Mitochondria-targeted tetrapeptides with alternating cationic and aromatic residues have also been shown to be cell-permeable, concentrating in the mitochondria. elifesciences.org
Therefore, the primary assimilation pathway for Glycyl-l-leucyl-glycyl-glycine is likely brush border hydrolysis into smaller, transport-competent di- and tripeptides.
Table 2: Characteristics of Oligopeptide Transport
| Feature | Description |
|---|---|
| Primary Transporter | Peptide Transporter 1 (PepT1) in the intestine |
| Substrate Size | Primarily di- and tripeptides |
| Tetrapeptide Fate | Mostly hydrolyzed by brush border enzymes prior to absorption of fragments cambridge.org |
| Transport Mechanism | H+-coupled cotransport |
| Factors Influencing Transport | N-terminal and C-terminal amino acid residues can influence permeability of some tetrapeptides nih.gov |
Immunological Specificity and Antigenicity of Tetrapeptides
While small peptides of only four amino acids are generally considered to have low immunogenicity on their own, they can play a crucial role as part of a larger antigenic determinant, or epitope. nih.govtandfonline.com An epitope is the specific part of an antigen that is recognized by the immune system, particularly by antibodies or T-cell receptors (TCRs). bio-rad-antibodies.com
The recognition of peptide antigens by T-cells is a cornerstone of adaptive immunity. Antigen-presenting cells (APCs) process proteins into short peptides and present them on their surface via Major Histocompatibility Complex (MHC) molecules. A T-cell with a matching TCR can then bind to this peptide-MHC complex, leading to T-cell activation. bio-rad-antibodies.com
Remarkably, a sequence motif contained within Glycyl-l-leucyl-glycyl-glycine has been identified in a significant immunological context. A study of TCRs that recognize the melanoma-associated antigen Melan-A found a marked conservation in the structure of the TCR's complementarity-determining region 3 (CDR3). aai.orgnih.gov The CDR3 loop is the most variable part of the TCR and is critical for recognizing the specific peptide presented by the MHC molecule. nih.gov In these Melan-A specific T-cells, the CDR3β loop frequently contained a recurrent "glycyl-leucyl-glycyl" motif. aai.org This "public" motif, shared between different individuals, highlights the structural importance of this specific amino acid sequence in the high-affinity binding to the Melan-A peptide/MHC complex. aai.orgnih.gov
This finding demonstrates that a tetrapeptide sequence like Glycyl-l-leucyl-glycyl-glycine, far from being immunologically inert, can form the basis of a molecular structure critical for specific antigen recognition by the immune system. The ability to predict such immunogenic peptides from amino acid sequences is a major goal in vaccine development and immunotherapy. aacrjournals.orgmdpi.com
Potential Roles in Biological Processes
The biological role of Glycyl-l-leucyl-glycyl-glycine is multifaceted, stemming from its nature as a product of protein breakdown and its constituent amino acids and peptide fragments.
Metabolic Intermediate: Its most fundamental role is as an intermediate in protein catabolism. Following the breakdown of larger proteins, this tetrapeptide is further hydrolyzed to provide free amino acids (glycine and leucine) for the cell. These amino acids can then be used for new protein synthesis or other metabolic processes. The related tripeptide, Leucyl-glycyl-glycine, has been identified as a metabolite in the protozoan parasite Trypanosoma brucei. nih.govebi.ac.uk
Signaling and Proliferation: The breakdown products of Glycyl-l-leucyl-glycyl-glycine may have biological activity. For example, the dipeptide Gly-Leu has been shown to promote the proliferation and protein synthesis of chicken intestinal epithelial cells. agriculturejournals.cz This effect was mediated by the activation of the mTOR signaling pathway, a central regulator of cell growth and metabolism. agriculturejournals.cz This suggests that the enzymatic cleavage of the parent tetrapeptide could release biologically active fragments.
Component of Immune Receptors: As detailed in the previous section, the "glycyl-leucyl-glycyl" sequence is a conserved structural motif within the T-cell receptors that recognize the Melan-A tumor antigen. aai.orgnih.govresearchgate.net This indicates a highly specialized role for this sequence in the molecular architecture of the adaptive immune system, contributing to the specific recognition of a cancer-related peptide.
While Glycyl-l-leucyl-glycyl-glycine itself may not be a primary signaling molecule, its existence as a metabolic intermediate and the significant biological activities of its fragments underscore its relevance in cellular and systemic physiology.
Modulation of Protein-Protein Interactions by Tetrapeptide Sequences
Protein-protein interactions (PPIs) are crucial for virtually all cellular functions, and their modulation by small molecules, including peptides, is a significant area of research. nih.govrsc.orgnih.gov Tetrapeptide sequences, such as that found in this compound, can serve as modulators of these interactions. researchgate.nettandfonline.com These peptides can either disrupt or stabilize PPIs, thereby influencing signaling cascades and other biological pathways. nih.govnih.gov
The ability of a tetrapeptide to modulate PPIs often stems from its sequence mimicking a specific binding motif within one of the interacting proteins. For example, peptides derived from the fibroblast growth factor 14 (FGF14) have been shown to modulate the interaction between FGF14 and the voltage-gated sodium channel Nav1.6, a PPI critical for neuronal excitability. researchgate.net While the specific modulatory roles of this compound on particular PPIs are a subject for detailed investigation, the general principle is that the peptide can compete for binding at the protein interface, thereby inhibiting the natural interaction. nih.govresearchgate.net The development of peptide-based modulators is a promising avenue for therapeutic intervention in diseases where PPIs are dysregulated. rsc.orgtandfonline.com
Research has demonstrated that even short peptides can be effective in modulating PPIs. For instance, a tetrapeptide spacer, Gly-Phe-Leu-Gly (GFLG), has been utilized in the design of drug-delivery vehicles that are responsive to enzymes overexpressed in tumor cells. nih.gov This highlights the potential of specific tetrapeptide sequences to act as recognition sites for biological machinery, thereby influencing protein function and interaction. The conformational flexibility of peptides allows them to adapt to the often large and shallow surfaces of protein interaction domains, a feature that can be challenging for traditional small-molecule drugs to achieve. researchgate.net
Bioactive Peptide Derivatives and Analogues (e.g., Glycyl-leucine, Leucyl-glycine)
The constituent dipeptides and other derivatives of this compound, such as Glycyl-leucine and Leucyl-glycine, exhibit their own distinct biological activities. These smaller peptide fragments can arise from the enzymatic degradation of the parent tetrapeptide in biological systems. cymitquimica.com
Glycyl-L-leucine is a dipeptide that serves as a common substrate for the enzyme glycyl-leucine dipeptidase. selleckchem.commedchemexpress.cominnospk.com This dipeptide has been shown to play a role in various physiological processes. For instance, it can promote the folding of Major Histocompatibility Complex (MHC) class I molecules, which are essential for the immune system's ability to recognize and eliminate infected or cancerous cells. medkoo.com Furthermore, studies have indicated that oral administration of Glycyl-L-leucine can improve skin hydration and elasticity. nih.gov This is achieved by inducing the expression of transglutaminase 1 and hyaluronan synthase 2 in skin cells, as well as inhibiting elastase activity. nih.gov Betulinic acid derivatized with glycyl-leucine has also been tested for its biological activity on several cancer cell lines. researchgate.net
Leucyl-glycine is another bioactive dipeptide. Similar to Glycyl-L-leucine, it has been found to enhance skin hydration and elasticity by stimulating hyaluronan synthesis and inhibiting elastase. nih.gov The cyclic form of this dipeptide, Cyclo(leucyl-glycyl), acts as a neuropeptide that can down-regulate dopamine (B1211576) receptors and has been investigated for its potential in preventing certain drug-induced side effects. medchemexpress.com
The tripeptide Leucyl-glycyl-glycine has been identified as a bioactive compound in fermented unripe plantain pulp, which exhibited antioxidant, anti-inflammatory, and antihyperglycemic properties. nih.govresearchgate.net This suggests that even partial sequences of the parent tetrapeptide can possess significant biological effects.
The table below summarizes the biological activities of some derivatives and analogues of this compound.
| Compound | Biological Activity | Source |
| Glycyl-L-leucine | Substrate for glycyl-leucine dipeptidase, promotes MHC class I folding, improves skin hydration and elasticity. | selleckchem.commedchemexpress.cominnospk.commedkoo.comnih.gov |
| Leucyl-glycine | Improves skin hydration and elasticity. | nih.gov |
| Cyclo(leucyl-glycyl) | Neuropeptide, down-regulates dopamine receptors. | medchemexpress.com |
| Leucyl-glycyl-glycine | Antioxidant, anti-inflammatory, antihyperglycemic properties. | nih.govresearchgate.net |
Self-Assembly of Short Peptides and Nanostructure Formation
Short peptides, including tetrapeptides like this compound, possess the intrinsic ability to self-assemble into well-ordered nanostructures. nih.govrsc.orgchapman.edu This process is driven by a combination of non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. nih.govrsc.org The resulting nanostructures can take various forms, including nanofibers, nanotubes, nanospheres, and hydrogels. rsc.orgchapman.eduaimspress.com
The sequence of the peptide plays a critical role in determining the morphology of the self-assembled structure. rsc.org For example, the presence of both hydrophobic (leucine) and hydrophilic (glycine) residues in this compound makes it an amphipathic molecule, a key characteristic for self-assembly in aqueous environments. The hydrophobic residues tend to aggregate to minimize contact with water, forming a core, while the hydrophilic residues are exposed to the aqueous phase, forming a shell. nih.gov This can lead to the formation of structures like nanospheres. nih.gov
Enzyme-instructed self-assembly is a particularly interesting phenomenon where an enzyme can trigger the self-assembly of a peptide precursor into a nanostructure. aimspress.com This allows for the formation of these structures in a controlled manner at specific locations, such as in a diseased tissue. The resulting nanostructures, often in the form of hydrogels, have significant potential in biomedical applications, including drug delivery and tissue engineering. aimspress.comacs.org
The self-assembly of short peptides into nanostructures is a dynamic process that can be influenced by environmental factors such as solvent composition and temperature. acs.orgacs.orgresearchgate.net For instance, the self-assembly of some dipeptides has been shown to be highly dependent on the solvent used, leading to different morphologies. acs.org Thermal treatment can also induce self-assembly and even chemical reactions like cyclization within the peptide structure. acs.orgresearchgate.net
The table below provides an overview of the types of nanostructures formed by the self-assembly of short peptides and their potential applications.
| Nanostructure | Driving Forces for Formation | Potential Applications | Source |
| Nanofibers/Nanotubes | Hydrogen bonding, π–π stacking | Tissue engineering, drug delivery, bioimaging | rsc.orgchapman.eduaimspress.com |
| Nanospheres | Hydrophobic interactions | Drug delivery | nih.govacs.org |
| Hydrogels | Entanglement of self-assembled nanofibers | Drug delivery, tissue engineering, 3D printing bioinks | rsc.orgaimspress.comdrexel.edu |
Advanced Analytical Methods for Glycyl Leucyl Glycyl Glycine Research
Chromatographic Separation and Purification Techniques
Chromatography is the cornerstone of peptide purification and purity assessment. The choice of chromatographic method depends on the specific properties of the peptide and the impurities that need to be removed.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis and purification of synthetic peptides. Reversed-phase HPLC (RP-HPLC) is particularly effective for peptides like Glycyl-leucyl-glycyl-glycine. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile (B52724), often with an ion-pairing agent such as trifluoroacetic acid (TFA).
Peptides are separated based on their hydrophobicity. More hydrophobic peptides interact more strongly with the stationary phase and thus have longer retention times. This compound, containing the hydrophobic leucine (B10760876) residue, is well-suited for separation by RP-HPLC. The purity of a sample is determined by integrating the area of the main peptide peak and comparing it to the total area of all peaks in the chromatogram. For preparative HPLC, fractions corresponding to the main peak are collected to obtain the purified peptide.
| Parameter | Description | Relevance to Gly-Leu-Gly-Gly Analysis |
| Stationary Phase | Typically C18 bonded silica | The nonpolar nature allows for retention and separation based on hydrophobicity. |
| Mobile Phase | Gradient of water and acetonitrile with TFA | The gradient elution allows for the separation of peptides with varying hydrophobicities, including closely related impurities. |
| Detection | UV absorbance at 210-220 nm | The peptide backbone absorbs UV light in this range, allowing for sensitive detection and quantification. |
| Purity Assessment | Peak area integration | The percentage purity is calculated from the relative area of the target peptide peak. |
Ion Exchange Chromatography (IEX) separates molecules based on their net charge. This technique is particularly useful for separating peptides that have similar hydrophobicities but different charge states. The stationary phase in IEX consists of a resin with covalently attached charged functional groups. Anion exchange chromatography uses a positively charged resin to bind negatively charged peptides, while cation exchange chromatography uses a negatively charged resin to bind positively charged peptides.
The net charge of a peptide is dependent on the pH of the solution and the pKa values of its N-terminus, C-terminus, and the side chains of its amino acid residues. This compound has a free amino group at the N-terminus and a free carboxyl group at the C-terminus. At a neutral pH, it exists as a zwitterion. By adjusting the pH of the mobile phase, the net charge of the peptide can be manipulated to facilitate binding to an IEX column. Elution is typically achieved by changing the pH or increasing the salt concentration of the mobile phase. IEX can be a valuable orthogonal technique to RP-HPLC, providing a different selectivity for separating challenging impurities.
Advanced Multidimensional Separation Methods
Multidimensional separation techniques are powerful tools for resolving complex mixtures that contain structurally similar peptides, such as isomers and degradation products of this compound. These methods enhance peak capacity and resolution by combining two or more independent or semi-independent separation mechanisms.
One such advanced approach is the coupling of reversed-phase liquid chromatography (RPLC) with electrostatic repulsion-hydrophilic interaction chromatography (ERLIC). This offline two-dimensional method, often hyphenated with tandem mass spectrometry (MS/MS), is particularly effective for separating peptide variants, including deamidated forms. researchgate.net In the first dimension, RPLC separates peptides based on hydrophobicity. Fractions are then subjected to ERLIC, which separates them based on charge and hydrophilicity, allowing for the resolution of isomers that may co-elute in a single-dimension separation. researchgate.net
Research into the decomposition of peptides like Glycyl-L-leucyl-glycyl-glycine highlights the need for robust separation methods. When heated, this tetrapeptide can undergo hydrolysis and cyclization, yielding multiple components. cdnsciencepub.com The separation of this complex hydrolysis mixture has been demonstrated using techniques like Thin-Layer Chromatography (TLC), which can resolve distinct compounds based on their differential partitioning between a stationary phase and a mobile phase. cdnsciencepub.com
In one study, heating Glycyl-L-leucyl-glycyl-glycine at 148.5°C at a pH of 6.8 resulted in a mixture that was separated by TLC into five distinct components. cdnsciencepub.com The identity of each component, apart from the original substrate, can be further investigated using mass spectrometry. cdnsciencepub.com
Table 1: TLC Separation of Glycyl-L-leucyl-glycyl-glycine Decomposition Products This interactive table summarizes the components detected following the heating of Glycyl-L-leucyl-glycyl-glycine, as separated by TLC.
| Component Number | Rf Value | Tentative Identification |
| 1 | 0.40 | Substrate (Gly-L-Leu-Gly-Gly) |
| 2 | 0.33 | Decomposition Product |
| 3 | 0.25 | Decomposition Product |
| 4 | - | c-(glycyl-L-leucyl) |
| 5 | - | Mixture of Glycine (B1666218)/Leucine Dipeptides |
| Data sourced from a study on peptide decomposition. The Rf (retention factor) values indicate the relative mobility of each component on the TLC plate. Not all components were assigned an Rf value in the source material. cdnsciencepub.com |
This type of multi-component mixture resulting from degradation underscores the utility of multidimensional separation in purifying and identifying structural variants and related substances in this compound research. cdnsciencepub.com
Capillary Electrophoresis (CE) for Detailed Separation and Structural Variant Identification
Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate analytes based on their charge, size, and frictional forces. It is exceptionally well-suited for the analysis of peptides and the identification of fine structural variations. aai.orgresearchgate.net The use of coated capillaries in CE has been shown to improve the reproducibility of peptide analysis by minimizing the interaction between the analytes and the capillary wall. open.ac.uk
A significant application of CE in this context is in the field of immunology, specifically in the analysis of T-cell receptor (TCR) repertoires. Research has identified a recurring "glycyl-leucyl-glycyl" (GLG) motif within the complementarity-determining region 3 (CDR3) of TCRs specific for certain antigens. aai.orgresearchgate.netaai.org The CDR3 region is highly variable and crucial for antigen recognition. aai.org
Capillary gel electrophoresis, in a technique known as CDR3 spectratyping, is used to analyze the length distribution of TCR transcripts. This allows for the identification of dominant T-cell clonotypes, each representing a unique structural variant of the TCR. aai.orgresearchgate.net By sequencing these dominant products, researchers can identify specific amino acid sequences, including the conserved GLG motif, and analyze subtle variations between different TCRs. aai.orgaai.org
Studies on melanoma patients vaccinated with peptide antigens have used CE to analyze the primary structures of thousands of specific CD8+ T cells. researchgate.net This research revealed that while TCR repertoires can be broad, they often conserve a central motif in the CDR3β region, frequently featuring a Glycyl-leucyl-glycyl sequence. aai.org These conserved sequences are termed "public" clonotypes as they are found across multiple individuals. aai.org
Table 2: Public TCR β-Chain Amino Acid Sequences Containing the "GLG" Motif This interactive table presents examples of public TCR β-chain sequences identified in multiple patients, highlighting the conserved Glycyl-leucyl-glycyl motif.
| TCR Sequence (CDR3β) | TRBV Segment | TRBJ Segment |
| CASSGLG TEAFF | TRBV7-3 | TRBJ1-1 |
| CASSLGLG NEQFF | TRBV4-1 | TRBJ2-1 |
| CASSFGLG TEAFF | TRBV11-1 | TRBJ1-1 |
| CASSQGLG YEQYF | TRBV7-8 | TRBJ2-7 |
| Data sourced from studies on T-cell receptor repertoires. The "GLG" motif is highlighted in bold. TRBV and TRBJ refer to the variable and joining gene segments of the T-cell receptor beta chain, respectively. aai.orgaai.org |
The ability of capillary electrophoresis to resolve these closely related peptide sequences demonstrates its power for the detailed identification of structural variants containing the this compound sequence motif. aai.orgresearchgate.net
Computational Approaches in Glycyl Leucyl Glycyl Glycine Studies
Molecular Modeling for Conformational Prediction
Molecular modeling is a cornerstone of computational chemistry used to predict the three-dimensional structures of molecules. For a flexible peptide like Glycyl-leucyl-glycyl-glycine, which lacks the extensive secondary structures of larger proteins, predicting its preferred conformation is critical to understanding its biological potential. nih.gov The presence of two glycine (B1666218) residues provides significant conformational flexibility, while the central leucine (B10760876) residue introduces steric constraints that influence the local peptide backbone.
Computational approaches to predict the conformation of such peptides involve energy minimization and conformational search algorithms. nih.gov These methods explore the potential energy surface of the molecule to identify low-energy, stable structures. nih.gov Theoretical studies on similar small peptides, such as dipeptides and pentapeptides containing glycine, have shown that even short sequences can adopt specific, preferred conformations like β-turns or extended structures. mdpi.comresearchgate.net For this compound, modeling would aim to determine the probability of forming such structures, governed by intramolecular hydrogen bonds and van der Waals interactions. The resulting models provide static, low-energy snapshots of the peptide's likely shapes.
Table 1: Illustrative Output of Conformational Prediction for a Tetrapeptide This table is a hypothetical example of data that would be generated from molecular modeling studies.
| Conformational State | Key Dihedral Angles (Φ, Ψ) | Relative Energy (kcal/mol) | Predicted Population (%) |
|---|---|---|---|
| Extended β-strand | Leu₂: -120°, 140° | 0.00 | 45 |
| Type II β-turn | Leu₂: -60°, 120°; Gly₃: 80°, 0° | 1.25 | 25 |
| Gamma Turn (γ-turn) | Gly₃: -80°, 75° | 2.10 | 15 |
| Random Coil Ensemble | Various | > 3.00 | 15 |
Molecular Dynamics Simulations for Conformational Space Sampling
While molecular modeling provides static pictures, molecular dynamics (MD) simulations offer a dynamic view of a peptide's behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the peptide and surrounding solvent (typically water), providing a trajectory that reveals how the peptide moves, folds, and changes shape. nih.gov This technique is essential for sampling the full conformational space of a flexible molecule like this compound. nih.gov
For glycine-rich peptides, MD simulations can reveal the intrinsic conformational preferences of amino acid residues. nih.govnih.gov Simulations of peptides like Gly-Gly-X-Gly-Gly have been used to create Ramachandran maps that show the distribution of backbone dihedral angles, illustrating the flexibility endowed by glycine. nih.gov An MD simulation of this compound would track the fluctuations between different conformational states, such as the extended and various turn structures, and calculate the free energy landscape separating them. nih.gov This provides a more complete understanding of the peptide's structural ensemble in a solution environment, which is often more biologically relevant than a single, lowest-energy structure. mdpi.com
Computational Design of Peptide Structures and Functions
Computational peptide design leverages an understanding of peptide structure to create new peptides with desired properties, such as high-affinity binding to a protein target. nih.gov While this compound is a naturally occurring sequence, the principles of computational design could be used to modify it to enhance a particular function. For instance, if this tetrapeptide were identified as a weak binder to a therapeutic target, computational methods could suggest mutations to improve its affinity and selectivity. nih.gov
Design algorithms can systematically replace amino acids in the sequence and evaluate the energetic consequences of these changes. For example, replacing a glycine with a D-amino acid or a more constrained amino acid could be explored to stabilize a specific conformation, a strategy used to enhance protein stability. nih.gov Structure-based design frameworks can model the peptide in the binding site of a target protein and optimize its sequence to maximize favorable interactions. nih.gov Such approaches are crucial for transforming native peptide sequences into potential therapeutic leads. nih.gov
Bioinformatic Tools for Peptide Sequence Analysis and Interaction Prediction
Bioinformatics provides a suite of tools for analyzing peptide sequences and predicting their potential biological functions without the need for intensive structural simulations. nih.gov For this compound, these tools can be used to predict potential protein-protein interaction (PPI) partners. nih.govnih.gov Sequence-based PPI predictors, for example, can evaluate the likelihood of an interaction between the peptide and known proteins in a database. nih.gov
Other bioinformatic tools can predict physicochemical properties, such as solubility and stability, based on amino acid composition. jpt.com Furthermore, machine learning and deep learning models are increasingly used to predict peptide-protein interactions with greater accuracy, sometimes identifying the specific residues responsible for binding. researchgate.netarxiv.org These tools are invaluable for initial screening, allowing researchers to generate hypotheses about the function of a peptide like this compound and prioritize targets for further experimental or computational investigation. fredhutch.orgku.ac.thnih.gov
Table 2: Example of Bioinformatics Analysis for GLGG Peptide This table is a hypothetical example of predictions generated by bioinformatics web servers.
| Analysis Type | Prediction Tool | Predicted Result/Score | Interpretation |
|---|---|---|---|
| Interaction Prediction | SPRINT | Target Protein X: 0.85 | High likelihood of interaction with Protein X. |
| Binding Site Prediction | CAMP | Leu₂, Gly₃ | Leucine and the third Glycine are likely key binding residues. |
| Physicochemical Properties | PepSelector | Manufacturability Score: 7/10 | Good potential for successful chemical synthesis. |
| Functional Motif Search | Prosite Scan | No significant motifs found | The peptide is too short to contain common functional motifs. |
Future Directions and Emerging Research Avenues for Tetrapeptides
Development of Novel Peptide-Based Research Probes and Tools
The development of innovative research probes and tools derived from tetrapeptides is a significant area of future research. Tetrapeptides are ideal scaffolds for creating tools to investigate biological systems because of their small size and well-defined structure. For instance, they can be modified to serve as substrates for specific enzymes or as ligands for receptor binding studies.
Key Research Applications:
Enzyme Activity Assays: Tetrapeptides can be synthesized with fluorogenic or chromogenic tags. When cleaved by a specific protease, a detectable signal is produced, allowing for the sensitive measurement of enzyme activity.
Receptor Binding Studies: By labeling tetrapeptides with radioactive isotopes or fluorescent markers, researchers can study their binding affinity and specificity to various receptors, aiding in the understanding of protein-protein signaling. wikipedia.org
Cellular Imaging: Fluorescently tagged tetrapeptides can be used to visualize specific cellular components or processes. For example, a tetrapeptide that binds to a particular organelle can illuminate its structure and dynamics within a living cell.
The tetrapeptide Glycyl-leucyl-glycyl-glycine can be used as a fundamental structure for developing such probes. Its simple sequence allows for systematic modifications, such as the substitution of amino acids or the addition of various chemical reporters, to create a diverse library of research tools.
Strategies for Enhancing Peptide Stability and Bioavailability for Research Applications
A major hurdle in the use of peptides for research applications is their susceptibility to degradation by proteases and their often-poor bioavailability. nih.govresearchgate.net Future research is focused on developing strategies to overcome these limitations.
Methods for Enhancing Stability and Bioavailability:
| Strategy | Description | Potential Application to this compound |
| Cyclization | The linear peptide chain is cyclized to create a more rigid structure. This conformational constraint can protect the peptide from enzymatic degradation. researchgate.netalliedacademies.org | Cyclizing this compound could enhance its resistance to proteases in cell culture media, prolonging its activity in experiments. |
| Incorporation of Non-natural Amino Acids | Replacing natural L-amino acids with their D-enantiomers or other non-natural amino acids can make the peptide unrecognizable to proteases. nih.gov | Substituting one of the glycine (B1666218) residues in this compound with a D-amino acid could significantly increase its half-life. |
| PEGylation | The attachment of polyethylene glycol (PEG) chains can shield the peptide from proteases and increase its hydrodynamic size, reducing renal clearance. researchgate.net | PEGylating this compound could improve its solubility and stability in aqueous solutions for various biochemical assays. |
| Encapsulation | Encapsulating peptides within nanoparticles, liposomes, or other protective matrices can shield them from degradation and control their release. alliedacademies.orgrsc.org | Encapsulation could be used to deliver this compound to specific cellular compartments for targeted research studies. |
These strategies are crucial for developing robust peptide-based tools that can function effectively in complex biological environments.
Integration of Artificial Intelligence and Machine Learning in Peptide Research
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize peptide research. nih.govresearchgate.net These computational tools can analyze vast datasets to predict the properties and functions of peptides, accelerating the design and discovery of new molecules. nih.govoup.com
Applications of AI and ML in Tetrapeptide Research:
Predictive Modeling: AI algorithms can be trained to predict the biological activity, stability, and toxicity of tetrapeptides based on their amino acid sequence. nih.gov This allows for the virtual screening of large peptide libraries to identify promising candidates for synthesis and experimental testing. nih.gov
De Novo Peptide Design: Machine learning models, particularly deep learning approaches, can generate novel peptide sequences with desired properties. oup.comchemistryworld.com For example, an AI could design a tetrapeptide that specifically inhibits a target enzyme.
Structure-Activity Relationship (SAR) Analysis: AI can help researchers understand the complex relationships between the structure of a tetrapeptide and its biological function, guiding the optimization of peptide sequences for enhanced activity and specificity. nih.gov
Green Chemistry Approaches in Peptide Synthesis for Sustainability
Traditional peptide synthesis methods often rely on hazardous solvents and reagents, generating significant chemical waste. researchgate.netrsc.org The principles of green chemistry are increasingly being applied to peptide synthesis to develop more sustainable and environmentally friendly processes. advancedchemtech.com
Key Green Chemistry Strategies:
Use of Greener Solvents: Replacing hazardous solvents like dichloromethane (DCM) and dimethylformamide (DMF) with more benign alternatives such as propylene carbonate or 2-methyltetrahydrofuran (2-MeTHF) can significantly reduce the environmental impact of peptide synthesis. researchgate.netsemanticscholar.orggappeptides.com
Solid-Phase Peptide Synthesis (SPPS) Optimization: Innovations in SPPS, such as the use of more efficient coupling reagents and protocols that minimize the number of washing steps, can reduce solvent consumption and waste generation. advancedchemtech.com
Enzymatic Synthesis: The use of enzymes to catalyze peptide bond formation offers a highly specific and environmentally friendly alternative to traditional chemical synthesis. This approach can be performed in aqueous solutions under mild conditions.
The synthesis of this compound can serve as a model for evaluating and optimizing these green chemistry approaches, contributing to the development of more sustainable practices in peptide manufacturing.
Short Peptides in Bioengineering and Advanced Material Science
Short peptides, including tetrapeptides, are gaining attention for their ability to self-assemble into well-defined nanostructures, such as nanofibers, nanotubes, and hydrogels. nih.gov These biomaterials have a wide range of potential applications in bioengineering and material science.
Research Findings on Tetrapeptide-Based Materials:
| Application Area | Description of Tetrapeptide Role |
| 3D Cell Culture | Self-assembling tetrapeptide hydrogels can mimic the extracellular matrix, providing a three-dimensional environment that supports cell growth, spreading, and differentiation. nih.gov |
| Tissue Engineering | Bioactive tetrapeptide sequences can be incorporated into scaffolds to promote tissue regeneration. For example, peptides that support osteogenic differentiation can be used in bone tissue engineering. nih.gov |
| Drug Delivery | Tetrapeptide-based nanomaterials can be designed to encapsulate and deliver therapeutic agents to specific targets within the body. |
| Biosensors | The self-assembly properties of tetrapeptides can be harnessed to create novel biosensor platforms for detecting specific molecules or biological events. |
Studies have shown that rationally designed synthetic tetrapeptides can quickly form nanofibrous hydrogels that are non-toxic and biocompatible. nih.gov The material properties of condensates formed by tetrapeptides, such as viscosity and morphology, are highly dependent on the amino acid sequence. nih.govbiorxiv.org The sequence of this compound, with its alternating hydrophobic (leucine) and small, flexible (glycine) residues, could be investigated for its potential to form unique self-assembling structures for these advanced applications.
Q & A
Q. What established methods are used for synthesizing Glycyl-leucyl-glycyl-glycine, and how can purity be validated?
Solid-phase peptide synthesis (SPPS) is the most common method, utilizing Fmoc/t-Bu chemistry for sequential coupling of amino acids. Purity validation involves reverse-phase HPLC with UV detection (e.g., at 214 nm for peptide bonds) and comparison to standard retention times. Mass spectrometry (MALDI-TOF or ESI-MS) confirms molecular weight accuracy. For troubleshooting incomplete coupling, the Kaiser test monitors free amine groups .
Q. What analytical techniques are used to characterize the structural conformation of this compound?
Q. How can researchers conduct a comprehensive literature review on this peptide using Google Scholar?
Use advanced search operators:
- Exact phrases : "Gly-Leu-Gly-Gly" OR "tetrapeptide GLGG".
- Boolean logic : (adsorption OR stability) AND (peptide OR oligopeptide).
- Limitations : Set date ranges (e.g., 2015–2025) and filter by journals specializing in glycobiology or surface chemistry. Cross-reference patents via Google Patents using CAS numbers .
Advanced Research Questions
Q. How can contradictions in adsorption behavior studies of similar peptides on metal surfaces be resolved?
Contradictions often arise from variations in surface coverage, annealing protocols, or pH conditions. For this compound:
- Experimental validation : Compare zwitterionic vs. anionic forms using X-ray Photoelectron Spectroscopy (XPS) to track deprotonation states.
- Computational modeling : Density Functional Theory (DFT) calculates binding energies for different adsorption geometries (e.g., carboxylate vs. amino group interactions with Cu(110)) .
Q. What computational approaches predict the tertiary structure and dynamics of this compound in solution?
- Molecular Dynamics (MD) : Simulate solvation effects using force fields (e.g., AMBER) with explicit water models.
- Free Energy Landscapes : Identify stable conformers via umbrella sampling or metadynamics.
- Validation : Compare with experimental NMR chemical shifts or CD spectra .
Q. How should experiments be designed to assess the peptide’s stability under varying pH and temperature conditions?
- Accelerated stability studies : Incubate at pH 2–12 and temperatures (25°C–60°C) for 1–4 weeks.
- Analytical endpoints : Quantify degradation via HPLC peak area reduction and identify byproducts with tandem MS.
- Kinetic modeling : Apply the Arrhenius equation to extrapolate shelf-life under standard conditions .
Q. How can experimental data be integrated with computational models to study binding affinity?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to target receptors.
- Molecular docking : Use AutoDock Vina to predict binding poses and affinity scores.
- Statistical correlation : Apply linear regression to align SPR-derived KD values with docking scores .
Methodological Considerations
- Reproducibility : Document synthesis protocols (e.g., resin type, coupling times) and characterization parameters (e.g., HPLC gradients) per Beilstein Journal guidelines .
- Data contradiction analysis : Use meta-analysis frameworks to reconcile conflicting adsorption or stability results, emphasizing variables like surface roughness or solvent ionic strength .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
